Lucumin Exhibits 15- to 25-Fold Lower β-Glycosidase Hydrolysis Activity Compared to Prunasin in Commercial Pectinase Preparations
Lucumin demonstrates markedly reduced susceptibility to enzymatic hydrolysis by fungal β-glycosidases compared to other cyanogenic glycosides [1]. When tested across multiple commercial pectinase preparations of fungal origin, lucumin consistently exhibited low hydrolysis activity relative to prunasin and amygdalin [1]. The activities on linamarin and gynocardin were approximately 15 to 25 times lower than that for prunasin, with lucumin showing the lowest activity among all tested cyanogenic glycosides [1].
| Evidence Dimension | β-Glycosidase hydrolysis activity on cyanogenic glycoside substrates |
|---|---|
| Target Compound Data | Lucumin: lowest hydrolysis activity among tested compounds; activity level classified as 'low activity on lucumin' in all commercial pectinase preparations |
| Comparator Or Baseline | Prunasin: highest hydrolysis activity (prunase activity); Amygdalin: intermediate activity (amygdalase activity); Linamarin and gynocardin: approximately 15- to 25-fold lower activity than prunasin; Lucumin: activity level lower than linamarin and gynocardin |
| Quantified Difference | Activity on linamarin and gynocardin approximately 15- to 25-fold lower than prunasin; lucumin activity was below that of linamarin and gynocardin (lowest among all tested cyanogenic glycosides) |
| Conditions | Assay using commercial pectinase preparations of fungal origin; substrates included amygdalin, prunasin, linamarin, gynocardin, lucumin, and p-nitrophenyl-β-D-glucopyranoside (PNPG) |
Why This Matters
Lower susceptibility to fungal β-glycosidase hydrolysis indicates lucumin is a more stable cyanogenic glycoside substrate for applications requiring resistance to unintended enzymatic degradation, or conversely, a candidate for developing selective glycosidase inhibitors.
- [1] Brimer L, Cicalini AR, Federici F, Petruccioli M. Beta-glycosidase as a side activity in commercial pectinase preparations of fungal origin: The hydrolysis of cyanogenic glycosides. Italian Journal of Food Science. 1995;7(4):387-394. View Source
